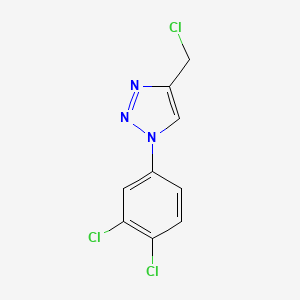

4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-(3,4-dichlorophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl3N3/c10-4-6-5-15(14-13-6)7-1-2-8(11)9(12)3-7/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANHUYYJAUMSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(N=N2)CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole

An In-depth Technical Guide to the

Abstract

This guide provides a comprehensive, research-level overview of the synthesis of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole, a key heterocyclic building block. The primary synthetic route detailed is the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." We will explore the mechanistic underpinnings of this reaction, provide detailed, step-by-step protocols for the preparation of the requisite precursors—1-azido-3,4-dichlorobenzene and propargyl chloride—and their subsequent cycloaddition. This document is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights into experimental design, execution, and product characterization.

Introduction and Strategic Overview

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character.[1][2] Compounds incorporating this ring system exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3] The target molecule, this compound, combines this valuable core with a reactive chloromethyl group, making it a versatile intermediate for further elaboration in the synthesis of complex functional molecules.

The chosen synthetic strategy hinges on the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed variant (CuAAC), which provides exclusive regioselective formation of the 1,4-disubstituted product.[4][5] This "click" reaction is renowned for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.[3][5] The synthesis is logically dissected into two primary stages: the preparation of the key azide intermediate and the final cycloaddition reaction.

Synthetic Pathway and Mechanistic Insights

The overall synthesis proceeds via a convergent pathway, as illustrated in the workflow diagram below. The two key precursors, an aryl azide and a terminal alkyne, are synthesized separately and then combined in the final catalytic step.

Caption: Overall synthetic workflow for the target triazole.

Part A: Synthesis of 1-Azido-3,4-dichlorobenzene

Aryl azides are commonly prepared from the corresponding anilines.[6] This transformation is a robust, two-step, one-pot procedure involving:

-

Diazotization: The primary amine of 3,4-dichloroaniline is converted into a diazonium salt using sodium nitrite in a strong acidic medium (e.g., hydrochloric acid). This step must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[6]

-

Azidation: The in situ generated diazonium salt is then treated with sodium azide. The azide ion displaces the dinitrogen gas, a thermodynamically favorable process, to yield the final aryl azide.[6]

Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of this synthesis, uniting the aryl azide and the alkyne (propargyl chloride). While the uncatalyzed Huisgen cycloaddition yields a mixture of 1,4- and 1,5-regioisomers, the use of a copper(I) catalyst makes the reaction highly specific for the 1,4-isomer.[5][7] The catalytic cycle is a well-established mechanism. The active Cu(I) catalyst is often generated in situ by the reduction of a Cu(II) salt, such as copper(II) sulfate, with a mild reducing agent like sodium ascorbate.

Caption: Simplified catalytic cycle for the CuAAC reaction.

Detailed Experimental Protocols

Safety Precaution: Organic azides can be explosive and should be handled with care, avoiding heat, shock, and friction. Sodium azide is highly toxic. Propargyl chloride is a flammable and toxic liquid.[8] All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol A: Synthesis of 1-Azido-3,4-dichlorobenzene

This protocol is adapted from standard procedures for aniline azidation.[6]

-

Step 1: Diazotization

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dichloroaniline (1.0 eq).

-

Add deionized water and concentrated hydrochloric acid (3.5 eq). Stir the mixture until the aniline salt fully dissolves, cooling to 0-5 °C in an ice-water bath.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirring aniline solution over 30 minutes, ensuring the internal temperature remains below 5 °C. A persistent blue color on starch-iodide paper indicates a slight excess of nitrous acid and the completion of diazotization.

-

-

Step 2: Azidation and Workup

-

In a separate beaker, dissolve sodium azide (NaN₃, 1.2 eq) in deionized water. Cool this solution in an ice bath.

-

Add the sodium azide solution dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aryl azide, which can be used in the next step without further purification.

-

Protocol B:

This protocol is based on established CuAAC reaction conditions.[3][9]

-

Step 1: Reaction Setup

-

To a round-bottom flask, add the crude 1-azido-3,4-dichlorobenzene (1.0 eq) from the previous step.

-

Add a solvent mixture of tert-butanol and water (e.g., 1:1 or 2:1 v/v).

-

Add propargyl chloride (3-chloro-1-propyne, 1.1 eq).

-

-

Step 2: Catalysis and Reaction

-

In a small vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. Add this to the reaction mixture.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in a minimal amount of water. Add this to the reaction mixture.

-

Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

-

Step 3: Workup and Purification

-

Upon completion, dilute the reaction mixture with water. A solid precipitate of the product may form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water and a minimal amount of cold ethanol or diethyl ether to remove impurities.

-

If an oil is obtained or for higher purity, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Quantitative Data and Characterization

The following table summarizes the typical reagents and conditions for the CuAAC step.

| Reagent/Parameter | Molar Eq. | Molecular Weight ( g/mol ) | Role |

| 1-Azido-3,4-dichlorobenzene | 1.0 | 186.02 | Azide Component |

| Propargyl Chloride | 1.1 | 74.51 | Alkyne Component |

| CuSO₄·5H₂O | 0.1 | 249.68 | Catalyst Precursor |

| Sodium Ascorbate | 0.2 | 198.11 | Reducing Agent |

| Solvent | - | - | t-BuOH / H₂O |

| Temperature | - | - | Room Temperature |

| Typical Yield | - | - | > 85% |

Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the triazole proton (singlet, ~8.0-8.5 ppm), the chloromethyl protons (singlet, ~4.6-5.0 ppm), and the aromatic protons in the dichlorophenyl ring (~7.5-7.8 ppm).

-

¹³C NMR: Signals corresponding to the aromatic carbons, the triazole ring carbons, and the chloromethyl carbon should be present.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition, matching the molecular formula C₉H₆Cl₃N₃.

-

Infrared (IR) Spectroscopy: To identify key functional groups, although the spectrum may be dominated by aromatic C-H and C=C stretching.

Conclusion

The synthesis of this compound is reliably achieved through a modern, efficient synthetic sequence centered around the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. The methodology provides high yields and excellent regioselectivity under mild conditions. The protocols outlined in this guide are robust and scalable, furnishing a valuable chemical intermediate poised for diverse applications in medicinal chemistry and materials science.

References

-

Gajbhiye, A., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Polycyclic Aromatic Compounds. Available from: [Link]

-

Fokin, V. V., et al. (2002). Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition. Organic Letters, 4(21), 3485-3487. Available from: [Link]

-

PrepChem. (2023). Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. Available from: [Link]

-

Dai, H., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. Available from: [Link]

-

El-wassimy, M. T. M., et al. (1992). SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. Phosphorus, Sulfur, and Silicon and the Related Elements, 70(1-2), 99-108. Available from: [Link]

-

Więcek, M., et al. (2022). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Molecules, 27(6), 1916. Available from: [Link]

-

Catino, M., et al. (2022). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 12(1), 74. Available from: [Link]

-

Juber, I. K. (2017). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Tikrit Journal of Pure Science, 22(9). Available from: [Link]

-

El-wassimy, M. T. M., et al. (1992). SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. Phosphorus, Sulfur, and Silicon and the Related Elements, 70(1), 99-108. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available from: [Link]

-

ResearchGate. (2021). "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". Available from: [Link]

-

Kovaleva, N., et al. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery, 11(1), 10-18. Available from: [Link]

-

Ali, A., et al. (2023). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society. Available from: [Link]

-

ResearchGate. (2022). The three existing synthetic strategies for preparing chloromethyl triazole 3. Available from: [Link]

-

Interchim. Click Chemistry (Azide / alkyne reaction). Available from: [Link]

-

Giguere, D., et al. (2011). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 16(8), 6336-6364. Available from: [Link]

-

ChemBK. Propargylchloride. Available from: [Link]

-

Li, Y., et al. (2019). Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener. Molecules, 24(17), 3163. Available from: [Link]

-

Gothard, C.-M., et al. (2019). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 24(10), 1957. Available from: [Link]

- Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline.

-

Li, Y., et al. (2019). Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener. PubMed. Available from: [Link]

-

MDPI. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Available from: [Link]

- Google Patents. EP0398542B1 - Process for preparing 3,4-dichloroaniline.

-

Li, Y., et al. (2020). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. Nature Communications, 11, 446. Available from: [Link]

-

PubChem. 3,4-Dichloroaniline. Available from: [Link]

-

MDPI. 4-(4-(((1H-Benzo[d][4][10][11]triazol-1-yl)oxy)methyl). Available from: [Link]

-

ResearchGate. (2024). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. chembk.com [chembk.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. 1-Chloromethyl-1H-1,2,4-triazole | 84387-62-2 | Benchchem [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole

Foreword: Navigating the Frontier of Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole scaffold has emerged as a cornerstone of molecular design.[1][2][3] Its unique combination of chemical stability, hydrogen bonding capability, and dipole character makes it a privileged structure in the development of novel therapeutic agents and functional materials.[2][4] This guide focuses on a specific, yet underexplored, derivative: 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole . While direct literature on this exact molecule is sparse, this document serves as a comprehensive technical guide by extrapolating from the well-established chemistry of its constituent parts and closely related analogues. By grounding our discussion in fundamental principles and validated experimental data from similar compounds, we aim to provide researchers, scientists, and drug development professionals with a robust framework for synthesizing, characterizing, and exploring the potential of this promising molecule.

Molecular Architecture and Strategic Significance

The structure of this compound combines three key features that suggest significant potential in drug discovery and chemical synthesis:

-

The 1,4-disubstituted 1,2,3-triazole core: This aromatic heterocycle is known for its metabolic stability and its ability to act as a bioisostere for other functional groups, enhancing drug-like properties.[2] The regiospecificity of its synthesis via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," allows for precise control over its structure.

-

The 3,4-dichlorophenyl substituent: The presence of two chlorine atoms on the phenyl ring significantly alters the molecule's electronic properties and lipophilicity. This substitution pattern is often found in kinase inhibitors and other targeted therapies, where it can contribute to specific binding interactions.

-

The 4-chloromethyl group: This is a reactive handle, making the molecule a versatile building block for further chemical modification. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The convergence of these three motifs suggests that the title compound is a valuable intermediate for creating libraries of novel compounds for biological screening.

Synthetic Strategy: A Protocol Grounded in "Click Chemistry"

The most logical and efficient pathway to synthesize this compound is through the well-established CuAAC reaction. This involves the reaction of an azide with a terminal alkyne, catalyzed by a copper(I) species.

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for the target compound via CuAAC.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Azido-3,4-dichlorobenzene

-

Causality: This step converts the readily available 3,4-dichloroaniline into the necessary azide intermediate. The diazotization followed by substitution with sodium azide is a standard and reliable method.

-

Procedure:

-

Dissolve 3,4-dichloroaniline (1 equiv.) in a mixture of concentrated HCl and water at 0°C.

-

Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5°C. Stir for 30 minutes.

-

To this cold diazonium salt solution, add a solution of sodium azide (1.2 equiv.) in water dropwise. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azide is often used directly in the next step without further purification.

-

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Causality: This is the key bond-forming reaction that constructs the triazole ring. The use of a copper(I) catalyst ensures the exclusive formation of the 1,4-disubstituted regioisomer. Sodium ascorbate is used to reduce the Cu(II) salt (CuSO₄) in situ to the active Cu(I) catalyst.

-

Procedure:

-

In a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water), dissolve 1-azido-3,4-dichlorobenzene (1 equiv.) and propargyl chloride (1.1 equiv.).

-

Add sodium ascorbate (0.1 equiv.) followed by copper(II) sulfate pentahydrate (0.05 equiv.).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

-

Physicochemical and Spectroscopic Properties (Predicted)

| Property | Predicted Value / Characteristic | Rationale / Comparative Data Source |

| Molecular Formula | C₉H₆Cl₃N₃ | Based on chemical structure. |

| Molecular Weight | ~262.53 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small molecule crystalline organic compounds.[6][7] |

| Melting Point | 130 - 150 °C | Based on similar substituted triazoles which often melt in this range.[6] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone, Chloroform); Insoluble in water. | The dichlorophenyl group increases lipophilicity, while the triazole provides some polarity. |

| ¹H NMR | δ ~7.5-8.0 (m, 3H, Ar-H), δ ~7.8-8.2 (s, 1H, triazole C5-H), δ ~4.8-5.0 (s, 2H, CH₂Cl) | Chemical shifts are estimated from known spectra of 1,4-disubstituted triazoles and chloromethylated heterocycles.[6] |

| ¹³C NMR | δ ~145-150 (triazole C4), δ ~120-125 (triazole C5), δ ~120-135 (Ar-C), δ ~35-40 (CH₂Cl) | Predicted based on typical values for triazole and aromatic carbons.[6] |

| Mass Spec (EI) | M⁺ peak at m/z ~261, 263, 265 (isotopic pattern for 3 Cl atoms) | The isotopic signature of chlorine will be a key diagnostic feature. |

Chemical Reactivity and Synthetic Utility

The primary site of reactivity on this compound is the chloromethyl group. This functional group is an excellent electrophile, poised for nucleophilic substitution reactions (Sₙ2).

Key Transformation Pathways

Caption: Key nucleophilic substitution reactions of the title compound.

-

Ether Formation: Reaction with alkoxides (e.g., sodium methoxide) will yield the corresponding ether, a transformation analogous to the Williamson ether synthesis.[8] This is useful for introducing linker moieties or modifying solubility.

-

Azide Introduction: Substitution with sodium azide provides a 4-(azidomethyl) derivative. This product is itself a substrate for another CuAAC reaction, enabling the creation of "bis-triazole" ligands or complex dimeric structures.

-

Thioether Synthesis: Thiolates will readily displace the chloride to form thioethers, a common linkage in various bioactive molecules.

-

Amination: Primary or secondary amines can be used as nucleophiles to introduce new nitrogen-containing functional groups, which are critical for modulating pharmacological activity through hydrogen bonding and salt formation.

This reactivity makes the title compound a strategic intermediate for rapidly diversifying a chemical scaffold, a core principle of modern medicinal chemistry library synthesis.

Potential Applications in Drug Discovery

The 1,2,3-triazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates.[1][3] Derivatives have demonstrated a vast range of biological activities, including:

-

Anticancer: Many triazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1][4][9]

-

Antimicrobial: The triazole ring is a key component of several antifungal and antibacterial agents.[2][3]

-

Antiviral: Triazoles have been investigated for their activity against a range of viruses, including HIV.[2]

-

Anti-inflammatory: Certain derivatives have shown potential as inhibitors of inflammatory pathways.[1]

The 3,4-dichlorophenyl moiety is also a common feature in targeted therapies, particularly kinase inhibitors. The combination of this group with the versatile triazole core and the reactive chloromethyl handle makes This compound a highly attractive starting point for developing novel therapeutic agents. Researchers can leverage the Sₙ2 reactivity to attach various pharmacophores to the triazole core, exploring structure-activity relationships (SAR) in a systematic manner.

Conclusion

While this compound may not be a widely characterized compound, its chemical architecture is built upon a foundation of robust and predictable chemistry. This guide has outlined a reliable synthetic route via CuAAC, predicted its key physicochemical properties based on established data from analogues, and detailed its significant potential as a reactive intermediate for chemical synthesis. For researchers in drug discovery and materials science, this molecule represents a gateway to novel chemical space, offering a stable and versatile scaffold for the creation of next-generation functional molecules. The principles and protocols detailed herein provide a solid, authoritative framework for its synthesis and subsequent application.

References

-

Vaishnani, M. J., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available at: [Link]

-

Alam, M. J., et al. (2024). Biologically active 1,2,3‐triazole drugs. ResearchGate. Available at: [Link]

-

Prachayasittikul, V., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. Semantic Scholar. Available at: [Link]

-

Vaishnani, M. J., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. ResearchGate. Available at: [Link]

-

Prachayasittikul, V., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus. Available at: [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

4-(chloromethyl)-1-(4-chlorophenyl)-1h-1,2,3-triazole. (n.d.). PubChemLite. Available at: [Link]

-

Fu, Y., et al. (2019). Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener. MDPI. Available at: [Link]

-

Demchenko, A. M., et al. (2021). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. MDPI. Available at: [Link]

-

Cravotto, G., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI. Available at: [Link]

-

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. (n.d.). PubChem. Available at: [Link]

-

3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro-. (n.d.). PubChem. Available at: [Link]

-

Fu, Y., et al. (2019). Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener. PubMed. Available at: [Link]

-

4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. (n.d.). ChemSynthesis. Available at: [Link]

-

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. (n.d.). PubChem. Available at: [Link]

-

Al-Salahi, R., et al. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available at: [Link]

-

(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol. (n.d.). PubChem. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). e-Journal of the National University of Pharmacy. Available at: [Link]

-

Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | C9H7Cl2N3O | CID 1475797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Structure Elucidation of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole

This technical guide provides a comprehensive overview of the synthesis and detailed structure elucidation of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole , a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The 1,2,3-triazole core is a prominent scaffold in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2] The specific substitution pattern of the title compound, featuring a dichlorophenyl ring and a reactive chloromethyl group, makes it a valuable intermediate for the synthesis of diverse molecular libraries for biological screening.

This guide will detail the logical synthesis pathway, focusing on the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and provide a thorough analysis of the spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) required to unequivocally confirm its chemical structure.

Synthetic Strategy: The "Click Chemistry" Approach

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most effectively achieved through the CuAAC reaction, a cornerstone of "click chemistry" renowned for its high yields, mild reaction conditions, and exceptional regioselectivity.[1] This approach involves the reaction of a terminal alkyne with an organic azide in the presence of a copper(I) catalyst.

For the synthesis of this compound, the logical precursors are 3,4-dichlorophenyl azide and propargyl chloride .

Preparation of 3,4-Dichlorophenyl Azide

The synthesis of the azide precursor typically involves the diazotization of 3,4-dichloroaniline followed by treatment with sodium azide. This is a standard and well-documented procedure in organic synthesis.

Experimental Protocol:

-

3,4-dichloroaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

A solution of sodium azide in water is then added portion-wise to the cold diazonium salt solution.

-

The reaction mixture is stirred at low temperature for a specified time, after which it is allowed to warm to room temperature.

-

The product, 3,4-dichlorophenyl azide, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed, dried, and the solvent is removed under reduced pressure.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The final step is the cycloaddition of 3,4-dichlorophenyl azide with propargyl chloride. The copper(I) catalyst is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

Experimental Protocol:

-

3,4-dichlorophenyl azide and propargyl chloride are dissolved in a suitable solvent system, often a mixture of t-butanol and water or THF and water.

-

A freshly prepared aqueous solution of sodium ascorbate is added to the mixture.

-

An aqueous solution of copper(II) sulfate pentahydrate is then added.

-

The reaction mixture is stirred vigorously at room temperature for several hours to overnight.

-

Upon completion (monitored by TLC or LC-MS), the product is typically isolated by filtration if it precipitates, or by extraction with an organic solvent.

-

The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Structure Elucidation via Spectroscopic Methods

The confirmation of the structure of the synthesized compound relies on a combination of spectroscopic techniques. Below is a detailed analysis of the expected data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |

| ~3100-3150 | C-H stretch (aromatic and triazole) | Weak to medium |

| ~1600, 1475 | C=C stretch (aromatic ring) | Medium to strong, sharp |

| ~1250 | C-N stretch | Medium |

| ~1050 | C-Cl stretch (aromatic) | Strong |

| ~750 | C-Cl stretch (alkyl) | Strong |

The IR spectrum will confirm the presence of the aromatic ring, the triazole ring, and the chloro-substituents. The absence of a strong, sharp peak around 2100 cm⁻¹ would indicate the complete consumption of the azide starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | s | 1H | H-5 (triazole) | The proton on the triazole ring typically appears as a singlet in a downfield region due to the electron-withdrawing nature of the nitrogen atoms. |

| ~7.8-8.0 | d | 1H | H-2' (aromatic) | Aromatic proton ortho to the triazole ring, appearing as a doublet due to coupling with H-6'. |

| ~7.6-7.7 | dd | 1H | H-6' (aromatic) | Aromatic proton showing coupling to both H-5' and H-2', resulting in a doublet of doublets. |

| ~7.5-7.6 | d | 1H | H-5' (aromatic) | Aromatic proton appearing as a doublet due to coupling with H-6'. |

| ~4.8 | s | 2H | -CH₂Cl | The methylene protons adjacent to the chlorine atom are expected to be a singlet and shifted downfield due to the electronegativity of the chlorine. |

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145-150 | C-4 (triazole) | The carbon atom of the triazole ring bearing the chloromethyl group. |

| ~135-140 | C-1' (aromatic) | The ipso-carbon of the dichlorophenyl ring attached to the triazole. |

| ~130-135 | C-3' & C-4' (aromatic) | Carbons bearing the chlorine atoms on the aromatic ring. |

| ~120-130 | C-5 (triazole) | The CH carbon of the triazole ring. |

| ~120-125 | C-2', C-5', C-6' (aromatic) | The remaining CH carbons of the dichlorophenyl ring. |

| ~35-40 | -CH₂Cl | The carbon of the chloromethyl group, shifted downfield by the attached chlorine. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

For this compound (C₉H₇Cl₃N₃), the expected molecular ion peaks in a high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern due to the presence of three chlorine atoms. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This will result in a cluster of peaks for the molecular ion [M]⁺ and its isotopes [M+2]⁺, [M+4]⁺, and [M+6]⁺.

Expected Mass Spectrometry Data:

| Ion | Calculated m/z |

| [M]⁺ (C₉H₇³⁵Cl₃N₃) | 261.9730 |

| [M+H]⁺ (C₉H₈³⁵Cl₃N₃) | 262.9808 |

The fragmentation pattern would likely involve the loss of the chloromethyl group (-CH₂Cl) and potentially the dichlorophenyl group.

Conclusion

The structural elucidation of this compound is definitively achieved through a systematic approach combining a reliable synthetic method with comprehensive spectroscopic analysis. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides a direct and efficient route to this valuable intermediate. The collective data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry provide a self-validating system, confirming the connectivity and chemical environment of each atom within the molecule, thereby establishing its structure with a high degree of confidence. This guide provides the necessary framework for the synthesis and characterization of this compound for its application in further chemical and biological research.

References

-

Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry, 27(16), 3511-3531. [Link]

-

Sravya, G., & Aruna, S. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole

Introduction

In the landscape of modern drug discovery and materials science, 1,2,3-triazole derivatives are of paramount importance. Their synthesis, often streamlined by the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), provides a reliable scaffold for developing compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The compound 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole serves as a key synthetic intermediate, where the reactive chloromethyl group allows for further molecular elaboration.[4]

Molecular Structure and Expected Spectroscopic Features

The primary objective of spectroscopic analysis is to confirm the molecular structure. The key structural features of this compound to be verified are:

-

The 1,4-disubstituted 1,2,3-triazole ring.

-

The 3,4-dichlorophenyl substituent attached to the N1 position of the triazole.

-

The chloromethyl group at the C4 position of the triazole.

Each of these features will produce characteristic signals in different spectroscopic analyses.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will focus on ¹H NMR and ¹³C NMR.

¹H NMR Spectroscopy: Mapping the Protons

Methodology: Acquiring the ¹H NMR Spectrum

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.[5][6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

-

Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[6][7] Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz) and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum carefully.

Predicted ¹H NMR Data and Interpretation

The causality behind predicting chemical shifts lies in the electronic environment of each proton. Electronegative atoms (N, Cl) and aromatic rings deshield nearby protons, shifting their signals downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Interpretation |

| ~8.10 | s | 1H | H-5 (Triazole) | The proton on the triazole ring is expected to be a singlet and significantly downfield due to the electronic effects of the heterocyclic ring. Similar triazole protons in related structures appear in the δ 7.7-9.5 ppm range.[8] |

| ~7.95 | d, J ≈ 2.5 Hz | 1H | H-2' (Aromatic) | This proton is ortho to the nitrogen-substituted carbon and adjacent to a chlorine atom. It will appear as a doublet due to coupling with H-6'. |

| ~7.70 | d, J ≈ 8.5 Hz | 1H | H-5' (Aromatic) | This proton is ortho to a chlorine atom and will be a doublet due to coupling with H-6'. |

| ~7.60 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-6' (Aromatic) | This proton is coupled to both H-2' and H-5', resulting in a doublet of doublets. |

| ~4.80 | s | 2H | -CH₂Cl | The methylene protons are adjacent to both the triazole ring and an electronegative chlorine atom, causing a downfield shift. This signal is expected to be a sharp singlet as there are no adjacent protons for coupling. Protons on similar chloromethyl groups attached to heterocyclic systems are found in this region. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Methodology: Acquiring the ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, but requires more scans due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use a proton-decoupled pulse sequence (e.g., zgpg30) on a 101 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Acquisition: Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio. A wider spectral width (e.g., 0-200 ppm) is necessary.

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Interpretation |

| ~145.0 | C-4 (Triazole) | This is the triazole carbon bearing the chloromethyl group. Its chemical shift is influenced by the attached nitrogen and the substituent. |

| ~136.5 | C-1' (Aromatic) | The carbon atom directly attached to the triazole nitrogen (ipso-carbon). |

| ~134.0 | C-4' (Aromatic) | Aromatic carbon bearing a chlorine atom. |

| ~131.5 | C-3' (Aromatic) | Aromatic carbon bearing a chlorine atom. |

| ~131.0 | C-5' (Aromatic) | Aromatic CH carbon. |

| ~122.5 | C-6' (Aromatic) | Aromatic CH carbon. |

| ~120.0 | C-2' (Aromatic) | Aromatic CH carbon. |

| ~119.5 | C-5 (Triazole) | The CH carbon of the triazole ring. |

| ~35.0 | -CH₂Cl | The aliphatic carbon of the chloromethyl group. Its shift is significantly downfield from a typical alkane due to the attached chlorine atom. |

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which offers definitive evidence for the molecular formula and substructural components.

Methodology: Acquiring the Mass Spectrum

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source.

-

Analysis: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

Predicted Mass Spectrum Data and Interpretation

The most critical feature will be the isotopic pattern of the molecular ion [M+H]⁺ due to the presence of three chlorine atoms. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

Molecular Ion (M): C₉H₇Cl₃N₃

-

Monoisotopic Mass: 261.9835

-

Expected [M+H]⁺: 262.9913

Isotopic Pattern Analysis: The presence of three chlorine atoms will create a characteristic cluster of peaks for the molecular ion. The relative intensities of the [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks will be approximately 100:98:32:3. Observing this pattern is strong evidence for a molecule containing three chlorine atoms.

Fragmentation Pathway Diagram

Caption: Predicted ESI-MS fragmentation pathway.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Methodology: Acquiring the IR Spectrum

-

Sample Preparation: For a solid sample, the KBr pellet method is common.[5] Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[5]

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3140-3100 | C-H stretch | Aromatic & Triazole C-H | Stretching vibrations for sp² C-H bonds typically appear above 3000 cm⁻¹. |

| ~1600, 1500, 1470 | C=C stretch | Aromatic Ring | These characteristic absorptions correspond to the carbon-carbon stretching within the dichlorophenyl ring. |

| ~1450-1400 | C=N, N=N stretch | Triazole Ring | Skeletal vibrations of the heterocyclic ring. |

| ~1250 | C-N stretch | Aryl-N stretch | Vibration of the bond connecting the phenyl ring to the triazole. |

| ~850-800 | C-H bend | Aromatic C-H out-of-plane | The pattern of these bends can sometimes help confirm the substitution pattern (1,2,4-trisubstituted benzene ring). |

| ~750-700 | C-Cl stretch | C-Cl | Strong absorption due to the stretching of the carbon-chlorine bonds. |

Workflow for Structural Elucidation

The process of confirming the structure is a logical, stepwise validation.

Caption: Integrated workflow for structure validation.

Conclusion

The structural elucidation of this compound requires a multi-faceted spectroscopic approach. By systematically applying ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, a researcher can build an unassailable case for the compound's identity. This guide provides the predictive data, the underlying rationale for those predictions, and the robust experimental protocols necessary for validation. This self-validating system of inquiry ensures scientific integrity and provides a clear path for the characterization of this and other novel heterocyclic compounds in the pipeline of drug development and chemical research.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from RSC Publishing. [Link]

-

Henderson, J., D'Souza, M. J., Riddle, S., & Young, R. J. (2013). 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o3159. [Link]

-

The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. Retrieved from RSC Publishing. [Link]

-

Farahat, A. A., & Moustafa, A. F. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. [Link]

-

Madhavi, B., & Sharma, G. V. R. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Journal of Emerging Technologies and Innovative Research, 7(5), 953-956. [Link]

-

PubChem. (n.d.). 4-(chloromethyl)-1-(4-chlorophenyl)-1h-1,2,3-triazole. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from RSC Publishing. [Link]

-

Li, M., et al. (2019). Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener. Molecules, 24(17), 3148. [Link]

-

Al-Sultani, K. H., & Al-Majidi, S. M. H. (2024). Synthesis, Characterization and Study Biological Activity of Substituted 4-Amino -3,5-Bis (2,4-dichloro phenoxy)-1,2,4-Triazole. ResearchGate. [Link]

-

ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from ACG Publications. [Link]

-

Farahat, A. A., et al. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydropyrazol-1-yl)thiazole Derivatives as Potential Anticancer Agents. Molecules, 22(11), 1989. [Link]

-

PubChem. (n.d.). [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2023). 4-(4-(((1H-Benzo[d][5][8][9]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Characterization, and Computational Studies. Molecules, 28(13), 5081. [Link]

-

Kumar, D., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. [Link]

-

Onys'ko, M. Y., et al. (2014). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. ResearchGate. [Link]

-

OUCI. (n.d.). Synthesis, experimental and theoretical spectra, electronic and medicinal properties of 3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-ethoxy-4H-1,2,4-triazole. Retrieved from [Link]

-

Li, G., et al. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Molecules, 13(9), 2039-2048. [Link]

-

Schenck, F. J., & Lehotay, S. J. (2000). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 83(1), 151-160. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Experimental and theoretical spectra, electronic, and medicinal properties of 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-ethoxy-4H-1,2,4-triazole. Retrieved from [Link]

-

Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS) coupled to LC-MS/MS. EURL-Pesticides.eu. [Link]

Sources

- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Chloromethyl-1H-1,2,4-triazole | 84387-62-2 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. acgpubs.org [acgpubs.org]

- 7. rsc.org [rsc.org]

- 8. 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to 4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole (CAS Number: 1247103-24-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This guide provides a comprehensive technical overview of a specific derivative, 4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole, a compound of interest for further investigation in drug discovery and development. The presence of the 3,4-dichlorophenyl group and a reactive chloromethyl substituent suggests potential for potent and selective biological activity.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| CAS Number | 1247103-24-7 | Internal Database |

| Molecular Formula | C₉H₆Cl₃N₃ | Calculated |

| Molecular Weight | 262.53 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred |

| Stability | The triazole ring is generally stable. The chloromethyl group is a reactive site susceptible to nucleophilic substitution. | Chemical Knowledge |

Note: These properties are predicted and should be confirmed by experimental analysis.

Synthesis of this compound

The synthesis of the target compound is anticipated to be a two-step process, starting from the corresponding hydroxymethyl precursor.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

The precursor alcohol is synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the coupling of 3,4-dichloroaniline-derived azide with propargyl alcohol.

Experimental Protocol:

-

Azide Formation: 3,4-dichloroaniline is diazotized with sodium nitrite in the presence of a mineral acid (e.g., HCl) at 0-5 °C, followed by reaction with sodium azide to yield 1-azido-3,4-dichlorobenzene.

-

CuAAC Reaction: The resulting azide is reacted with propargyl alcohol in a suitable solvent system (e.g., t-BuOH/H₂O) with a copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. The reaction is usually stirred at room temperature until completion, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol.

Step 2: Synthesis of this compound

The target compound is obtained by the chlorination of the precursor alcohol. A common and effective method for this transformation is the use of thionyl chloride.[1]

Experimental Protocol:

-

Reaction Setup: To a solution of [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol in a suitable anhydrous aprotic solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon), thionyl chloride is added dropwise at 0 °C.

-

Reaction Conditions: The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically a few hours) until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Potential Pharmacological Profile and Biological Activity

While specific biological data for this compound is not currently available, the structural motifs present suggest several potential areas of pharmacological interest.

Caption: Potential biological activities of the target compound.

Anticancer Activity

Derivatives of 1,2,4-triazole containing a 3,4-dichlorophenyl moiety have demonstrated significant cytotoxic activity against liver cancer cell lines (Hep-G2).[2] Specifically, a 3,4-dichlorophenyl-based indole-triazole hybrid showed potent anticancer potential.[2] The presence of the dichlorophenyl group in the target compound suggests it may also exhibit cytotoxic effects. The chloromethyl group, being a reactive electrophile, could potentially alkylate biological nucleophiles, such as DNA or key enzymatic residues in cancer cells, leading to apoptosis.

Antimicrobial and Antifungal Activity

Triazole derivatives are well-established as antimicrobial and antifungal agents.[3] Studies on various 1,2,4-triazole derivatives have shown activity against a range of bacterial and fungal strains.[3] The lipophilicity imparted by the dichlorophenyl group may facilitate membrane translocation, a key step for antimicrobial action.

Antiparasitic Activity

The 1,2,3-triazole scaffold has been explored for the development of new antiparasitic drug candidates. The structural similarity to known active compounds suggests that this compound could be a starting point for the design of novel agents against parasites like Leishmania and Trypanosoma cruzi.

Safety and Handling

Detailed toxicological data for this compound are not available. However, based on its structure, the following precautions are advised:

-

Handling: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Toxicity: The chloromethyl group is a potential alkylating agent and should be treated as a possible mutagen and carcinogen. The dichlorophenyl moiety may also contribute to toxicity.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and nucleophiles.

Conclusion

This compound is a synthetic compound with significant potential for further investigation in drug discovery. Its synthesis from readily available starting materials is feasible, and its structural features suggest a range of possible biological activities, including anticancer and antimicrobial effects. This guide provides a foundational understanding of its properties and a plausible synthetic route, encouraging further research into its pharmacological profile and therapeutic potential.

References

-

PrepChem. Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4–Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7654. Available from: [Link]

-

Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ceska a Slovenska Farmacie, 71(4), 149-158. Available from: [Link]

Sources

The Multifaceted Biological Activities of Dichlorophenyl Triazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of Triazole Scaffolds in Medicinal Chemistry

The 1,2,4-triazole nucleus stands as a cornerstone in the edifice of medicinal chemistry, a privileged scaffold renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character. These attributes have propelled triazole-containing compounds to the forefront of therapeutic innovation, leading to the development of blockbuster drugs with a wide array of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3] This guide delves into a specific, yet remarkably potent, subclass: dichlorophenyl triazole derivatives. The strategic incorporation of a dichlorophenyl moiety often enhances the lipophilicity and binding interactions of the parent triazole, leading to compounds with significantly amplified and diverse biological effects. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the biological activities of these derivatives but also actionable, field-proven experimental protocols to assess them.

Part 1: A Spectrum of Biological Warfare: From Microbes to Malignancies

Dichlorophenyl triazole derivatives have demonstrated significant efficacy across a spectrum of therapeutic areas. Their biological activity is not monolithic but rather a multifaceted interplay of structure, substitution patterns, and the specific molecular targets they engage.

Antifungal Activity: A Legacy of Ergosterol Biosynthesis Inhibition

The most well-established and clinically significant activity of triazole derivatives is their antifungal prowess.[1][4][5] This activity is primarily rooted in their ability to disrupt the integrity of the fungal cell membrane by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes.[4][6][7]

The mechanism involves the nitrogen atom (N4) of the triazole ring binding to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[5] This leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, which disrupt membrane fluidity and the function of membrane-bound enzymes, ultimately leading to fungal cell death.[4][6] Dichlorophenyl substitution has been shown to enhance the binding affinity of these derivatives to the fungal CYP51 enzyme, contributing to their potent antifungal activity.[5]

Key Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

Caption: Inhibition of fungal ergosterol biosynthesis by dichlorophenyl triazole derivatives.

Antibacterial Activity: A Growing Area of Investigation

While not as extensively studied as their antifungal counterparts, dichlorophenyl triazole derivatives have also exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9][10] The precise mechanisms of antibacterial action are still under investigation and may vary between different derivatives and bacterial species. Some proposed mechanisms include the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane. Further research is needed to fully elucidate the antibacterial potential and mechanisms of these compounds.

Anticancer Activity: A Multifaceted Assault on Tumor Cells

Emerging evidence highlights the significant potential of dichlorophenyl triazole derivatives as anticancer agents.[3][11][12][13][14][15][16] Their cytotoxic effects have been observed in a variety of human cancer cell lines, including breast, lung, colon, and liver cancer cells.[11][12][14] The anticancer mechanisms are diverse and can involve:

-

Induction of Apoptosis: Many dichlorophenyl triazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can occur through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases (e.g., G2/M phase), thereby preventing cancer cell proliferation.[15]

-

Enzyme Inhibition: Dichlorophenyl triazoles can inhibit the activity of enzymes that are crucial for cancer cell survival and proliferation, such as tyrosine kinases and topoisomerases.[17]

-

Inhibition of Tubulin Polymerization: Some derivatives have been found to interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism similar to that of some established anticancer drugs.[18]

The structure-activity relationship (SAR) studies have revealed that the position and nature of substituents on both the phenyl and triazole rings play a crucial role in determining the anticancer potency and selectivity of these compounds.[11][18]

Data Summary: Biological Activities of Representative Dichlorophenyl Triazole Derivatives

| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (MIC/IC50) | Reference |

| Dichlorophenyl-Thiadiazolyl-Triazole | Antibacterial | S. aureus, B. subtilis | MIC: 125-500 µg/mL | [8] |

| Dichlorophenyl-Thiadiazolyl-Triazole | Antifungal | C. albicans, A. niger | MIC: 125-500 µg/mL | [8] |

| Indole-Triazole with 3,4-Dichlorophenyl | Anticancer | Hep-G2 (Liver Cancer) | Comparable to Doxorubicin | [11] |

| 1,2,4-Triazolo[3,4-a]phthalazine Derivative | Anticancer | MGC-803, EC-9706, HeLa, MCF-7 | IC50: 2.0-4.5 µM | [15] |

| 2,4-Dichlorobenzyl Triazole | Antifungal | Various Fungi | MIC: 0.5-16 µg/mL | [5] |

Part 2: Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for the in vitro evaluation of the antifungal, antibacterial, and anticancer activities of dichlorophenyl triazole derivatives. These protocols are designed to be robust and reproducible, providing a solid foundation for screening and characterizing novel compounds.

Protocol: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of dichlorophenyl triazole derivatives against pathogenic fungal strains. The broth microdilution method is a widely accepted and standardized technique.[19][20][21]

Materials:

-

Test compounds (dichlorophenyl triazole derivatives)

-

Standard antifungal drugs (e.g., Fluconazole, Ketoconazole)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Sabouraud Dextrose Broth (SDB) or Mueller-Hinton Broth (MHB) supplemented for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture the fungal strains on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.

-

Harvest the fungal colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each test compound and standard drug in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in the broth medium in the 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the diluted compounds.

-

Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[20] This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).

-

Experimental Workflow: Antifungal Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Protocol: In Vitro Antibacterial Susceptibility Testing

Objective: To determine the MIC of dichlorophenyl triazole derivatives against pathogenic bacterial strains using the broth microdilution method.[19]

Materials:

-

Test compounds (dichlorophenyl triazole derivatives)

-

Standard antibacterial drugs (e.g., Ampicillin, Streptomycin)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture the bacterial strains on Mueller-Hinton Agar (MHA) plates at 37°C for 18-24 hours.

-

Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in MHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Follow the same procedure as for the antifungal assay to prepare serial two-fold dilutions of the test compounds and standard drugs in MHB in a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well.

-

Include growth and sterility controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, determined visually or spectrophotometrically.[20]

-

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of dichlorophenyl triazole derivatives on human cancer cell lines and determine their IC50 (half-maximal inhibitory concentration) values.[22][23][24]

Materials:

-

Test compounds (dichlorophenyl triazole derivatives)

-

Standard anticancer drug (e.g., Doxorubicin, 5-Fluorouracil)

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the cancer cells in a suitable medium until they reach 70-80% confluency.

-

Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and the standard drug in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow: Anticancer Cytotoxicity (MTT) Assay

Caption: Step-by-step workflow of the MTT assay for evaluating anticancer activity.

Conclusion: A Promising Frontier in Drug Discovery

Dichlorophenyl triazole derivatives represent a versatile and potent class of compounds with a broad spectrum of biological activities. Their established antifungal mechanism, coupled with their emerging antibacterial and multifaceted anticancer properties, makes them a compelling area of focus for drug discovery and development. The strategic application of the robust experimental protocols outlined in this guide will enable researchers to effectively screen, characterize, and optimize these promising molecules. As our understanding of the intricate structure-activity relationships and molecular mechanisms of these compounds deepens, the potential for developing novel, highly effective therapeutics for a range of human diseases will undoubtedly continue to expand.

References

- Triazole antifungals | Research Starters - EBSCO. (URL: )

-

Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])

-

Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. (URL: [Link])

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])

-

Antimicrobial Susceptibility Testing - Apec.org. (URL: [Link])

-

Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: [Link])

-

Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: [Link])

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (URL: [Link])

-

Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (URL: [Link])

-

Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition. (URL: [Link])

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - ResearchGate. (URL: [Link])

-

Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[1][4][19] Triazolo[3,4-b][4][7][19] Thiadiazol-3-yl)Benzene-1,2 - Acta Scientific. (URL: [Link])

-

A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles … - ResearchGate. (URL: [Link])

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (URL: [Link])

-

Anticancer Properties of 1,2,4-Triazoles - ISRES. (URL: [Link])

-

Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety - ResearchGate. (URL: [Link])

-

Synthesis and Evaluation of Novel Compounds with Anticancer Activity - MDPI. (URL: [Link])

-

Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed. (URL: [Link])

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (URL: [Link])

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC - NIH. (URL: [Link])

-

Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. (URL: [Link])

-

Structure−Activity Relationship Development of Dihaloaryl Triazole Compounds as Insecticides and Acaricides. 1. Phenyl Thiophen-2-yl Triazoles | Request PDF - ResearchGate. (URL: [Link])

-

Biological Potentials of Biological Active Triazole Derivatives: A Short Review - Longdom. (URL: [Link])

-

Novel 4‐chlorophenyl and 3/4‐chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders‐Related Enzymes via In Vitro and In Silico - ResearchGate. (URL: [Link])

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (URL: [Link])

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (URL: [Link])

-

Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science. (URL: [Link])

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (URL: [Link])

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (URL: [Link])

-

Design, synthesis, and antifungal activities of novel triazole derivat - Dove Medical Press. (URL: [Link])

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (URL: [Link])

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC - NIH. (URL: [Link])

-

(PDF) Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - ResearchGate. (URL: [Link])

-

A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (URL: [Link])

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed. (URL: [Link])

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. (URL: [Link])

Sources

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]